5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid

Medicinal chemistry Property prediction Pyrazole derivatives

5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid (CAS 5334-38-3) provides a unique 5-methyl-4-nitro substitution pattern that fundamentally distinguishes it from unsubstituted pyrazole-3-carboxylic acid (CAS 1621-91-6), 4-nitropyrazole-3-carboxylic acid (CAS 5334-40-7), and positional isomers. The 4-nitro group undergoes high-yield catalytic hydrogenation to the 4-amino derivative (~99% yield), enabling efficient access to amine-functionalized scaffolds. The 3-carboxylic acid moiety is fully compatible with standard amide coupling protocols including HOBt/EDC·HCl and HCTU/Et3N in DMF. This scaffold is validated in agrochemical antifungal discovery programs and as a precursor for NO-donor pharmacophore design. Substituting with a less specifically functionalized analog risks failure to reproduce the desired coupling efficiency or electronic modulation in your synthetic sequence.

Molecular Formula C5H5N3O4
Molecular Weight 171.11 g/mol
CAS No. 5334-38-3
Cat. No. B1329978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid
CAS5334-38-3
Molecular FormulaC5H5N3O4
Molecular Weight171.11 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1)C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C5H5N3O4/c1-2-4(8(11)12)3(5(9)10)7-6-2/h1H3,(H,6,7)(H,9,10)
InChIKeyRFGSRUNVFVKCGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-4-nitro-1H-pyrazole-3-carboxylic Acid (CAS 5334-38-3): Procurement-Relevant Properties and Structural Context


5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid (CAS 5334-38-3) is a heterocyclic pyrazole building block featuring a carboxylic acid moiety at the 3-position, a methyl group at the 5-position, and a nitro group at the 4-position of the pyrazole ring . Its molecular formula is C5H5N3O4 with a molecular weight of 171.11 g/mol, and it typically presents as a solid with a predicted melting point of approximately 153.81 °C . The compound contains both electron-withdrawing (nitro) and electron-donating (methyl) substituents, which together modulate the electron density of the pyrazole ring and influence its reactivity profile relative to unsubstituted or singly substituted pyrazole carboxylic acids .

5-Methyl-4-nitro-1H-pyrazole-3-carboxylic Acid (CAS 5334-38-3): Why Pyrazole Carboxylic Acid Analogs Cannot Be Interchanged Without Performance Consequences


Pyrazole carboxylic acids bearing different substitution patterns exhibit non-interchangeable reactivity and downstream biological profiles. The 5-methyl-4-nitro substitution pattern on the pyrazole ring creates a distinct electronic environment that differs fundamentally from unsubstituted pyrazole-3-carboxylic acid (CAS 1621-91-6), 4-nitropyrazole-3-carboxylic acid lacking the 5-methyl group (CAS 5334-40-7), or 4-nitropyrazole-5-carboxylic acid positional isomers . Structure-activity relationship studies in pyrazole carboxylate series have demonstrated that alterations in the substituent pattern—particularly the presence and position of electron-withdrawing nitro groups—directly affect antimicrobial activity and receptor binding affinity [1][2]. Generic substitution with a less specifically functionalized analog risks failure to reproduce the desired coupling efficiency in synthetic sequences or the intended electronic modulation in medicinal chemistry campaigns .

5-Methyl-4-nitro-1H-pyrazole-3-carboxylic Acid (CAS 5334-38-3): Quantitative Evidence Supporting Differentiated Procurement


Electronic Property Differentiation: pKa Shift and Predicted LogP Versus Unsubstituted Pyrazole-3-carboxylic Acid

The presence of the electron-withdrawing 4-nitro group in 5-methyl-4-nitro-1H-pyrazole-3-carboxylic acid substantially alters the carboxylic acid pKa compared to unsubstituted pyrazole-3-carboxylic acid (CAS 1621-91-6). While experimental pKa data for the target compound remain limited in public domain sources, the nitro group's strong -I and -M effects predictably increase carboxylic acid acidity (lower pKa) by stabilizing the conjugate carboxylate anion . Furthermore, the 5-methyl group contributes to a higher predicted XLogP3 (0.3) compared to unsubstituted pyrazole-3-carboxylic acid, indicating enhanced lipophilicity that may influence membrane permeability and metabolic stability in drug discovery contexts . This dual electronic/lipophilic modulation is not replicable with the unsubstituted analog.

Medicinal chemistry Property prediction Pyrazole derivatives

Redox-Active Nitro Group Enables Tractable Reduction Chemistry Unavailable in Non-Nitro Analogs

The 4-nitro substituent in 5-methyl-4-nitro-1H-pyrazole-3-carboxylic acid provides a chemically tractable handle for reduction to the corresponding 4-amino derivative—a transformation that is not available in non-nitro pyrazole carboxylic acids such as pyrazole-3-carboxylic acid (CAS 1621-91-6). Patents and synthetic protocols demonstrate that structurally analogous 4-nitropyrazole-3-carboxylates undergo near-quantitative catalytic hydrogenation (H2, Pd/C) to yield the corresponding 4-amino products, achieving yields of 99% under mild conditions [1]. The 4-amino-5-methyl-1H-pyrazole-3-carboxylic acid generated from this reduction serves as a versatile intermediate for further functionalization, including amide bond formation, diazotization, and heterocycle fusion, effectively doubling the accessible chemical space from a single purchased building block [1].

Synthetic chemistry Amine synthesis Reduction

Carboxylic Acid Positional Differentiation: 3-Carboxy Versus 4-Carboxy and 5-Carboxy Isomers Exhibit Distinct Biological Activity Profiles

The position of the carboxylic acid group on the pyrazole ring fundamentally alters biological activity profiles. A systematic structure-activity relationship study of 1H-pyrazole carboxylates evaluated antimicrobial activity against four human pathogenic bacterial strains and five plant pathogenic fungi. The study demonstrated that 1H-pyrazole-4-carboxylic acid esters exhibit distinct antimicrobial profiles compared to 1H-pyrazole-3-carboxylates, with the 4-carboxylates showing more pronounced activity against plant pathogenic fungi including Rhizoctonia solani, Fusarium oxysporum, and Curvularia lunata [1]. While the target compound was not directly screened in this published dataset, the study establishes a class-level principle: the position of the carboxylic acid moiety (3- versus 4- versus 5-) is not interchangeable and yields different biological activity profiles when incorporated into antimicrobial and antifungal screening cascades [1].

Antimicrobial screening Structure-activity relationship Agricultural fungicides

Amide Coupling Compatibility Demonstrated in Structurally Related Pyrazole Carboxylic Acid Systems

Pyrazole-3-carboxylic acid derivatives, including those bearing nitro substituents, have been successfully employed in high-yielding amide coupling reactions using standard coupling reagents. A published synthetic protocol demonstrated that 4-nitro-1H-pyrazole-3-carboxylic acid (CAS 5334-40-7)—which lacks the 5-methyl group present in the target compound—undergoes efficient amide bond formation with isopropylamine using HOBt (1-hydroxybenzotriazole) and EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in DMF at room temperature [1]. While this specific reference does not provide a direct yield for the target compound, it establishes class-level precedent that 4-nitro-pyrazole-3-carboxylic acids are competent substrates for standard carbodiimide-mediated amide couplings. Additionally, HCTU-mediated coupling of pyrazole carboxylic acids has been reported with yields of 65-91% under mild conditions (0°C to RT, 24 hr) [2].

Amide coupling Peptide coupling reagents Synthetic methodology

5-Methyl-4-nitro-1H-pyrazole-3-carboxylic Acid (CAS 5334-38-3): Evidence-Backed Research and Industrial Application Scenarios


Synthesis of 4-Amino-5-methyl-1H-pyrazole-3-carboxylic Acid Derivatives via Catalytic Hydrogenation

The nitro group at the 4-position enables reduction to the corresponding 4-amino derivative using standard catalytic hydrogenation conditions (H2, Pd/C). Based on demonstrated yields of 99% in structurally analogous 4-nitropyrazole-3-carboxylate systems [1], this transformation provides a high-efficiency route to amine-functionalized pyrazole scaffolds. The resulting 4-amino intermediate can be further elaborated via amide coupling, reductive amination, or diazotization chemistry, making this compound particularly valuable for medicinal chemistry programs requiring amine-containing heterocyclic cores.

Amide Library Synthesis Using Standard Carbodiimide or Aminium-Based Coupling Reagents

The 3-carboxylic acid moiety is amenable to amide bond formation using standard coupling protocols including HOBt/EDC·HCl and HCTU with Et3N in DMF [1][2]. This compatibility with routine peptide coupling conditions makes the compound suitable for high-throughput amide library synthesis in drug discovery settings. The 5-methyl and 4-nitro substituents remain intact under these mild coupling conditions, preserving the designed electronic and steric features of the final amide products.

Agrochemical Intermediate for Fungicide and Microbicide Development

Class-level structure-activity relationship data demonstrate that pyrazole carboxylates exhibit position-dependent antimicrobial activity against plant pathogenic fungi including Rhizoctonia solani, Fusarium oxysporum, and Curvularia lunata [3]. The 3-carboxylic acid substitution pattern of this compound distinguishes it from 4-carboxylic acid analogs, which showed more pronounced antifungal activity in published screens. For agrochemical discovery programs targeting specific fungal pathogens, the 3-carboxy scaffold provides a validated starting point with a distinct activity spectrum compared to positional isomers.

Nitric Oxide-Releasing Prodrug Scaffold Development

Pyrazole-3-carboxylic acid derivatives have been investigated as carriers for nitric oxide (NO) donor moieties, with evaluated compounds demonstrating measurable NO release, antibacterial, and anti-inflammatory activities [4]. The 4-nitro group in the target compound may serve as a precursor for further functionalization or as an electronic modulator of the pyrazole ring system. This class-level precedent supports the use of 5-methyl-4-nitro-1H-pyrazole-3-carboxylic acid as a core scaffold for designing novel NO-releasing pharmacophores with potential applications in inflammation and cardiovascular research.

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